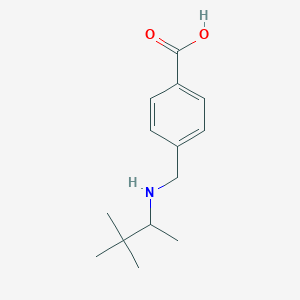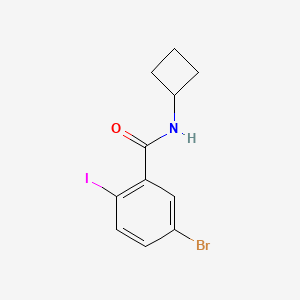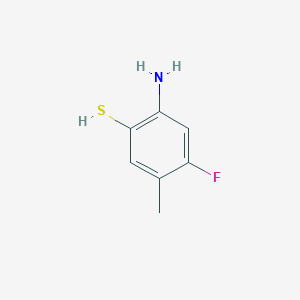
Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C11H13F2NO3 . It has an average mass of 245.223 Da and a monoisotopic mass of 245.086349 Da .
Molecular Structure Analysis
The molecular structure of Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Prodrug Development
Benzyl carbamates, including those derived from benzoxazolones and oxazolidinones, have been explored as potential prodrugs. For instance, N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates have been evaluated as drug delivery systems, releasing parent drugs in various pH environments. These studies highlight the use of benzyl carbamates in the development of prodrugs with controlled release characteristics (Vigroux, Bergon, & Zedde, 1995).Antitubercular Agents
Benzyl carbamates have shown significant potential as antitubercular agents. For example, (3-benzyl-5-hydroxyphenyl)carbamates demonstrated inhibitory activity against M. tuberculosis strains, indicating their potential as new antitubercular drugs (Cheng et al., 2019).Antibacterial Applications
Certain (3-benzyl-5-hydroxyphenyl)carbamates have been identified as potent inhibitors against Gram-positive bacteria, with no effect on Gram-negative bacteria. This indicates their potential as targeted antibacterial agents, with specific applications against drug-resistant strains (Liang et al., 2020).Asymmetric Synthesis
Benzyl carbamates have been used in asymmetric synthesis, particularly in the generation of enantioenriched secondary benzyl carbamates. This application is significant in the field of organic chemistry and pharmaceutical synthesis (Lange et al., 2008).Catalysis and Chemical Synthesis
Benzyl carbamates have played a role in catalytic processes, such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This indicates their utility in the synthesis of complex organic compounds (Zhang et al., 2006).Organic Synthesis Reagents
Benzyl carbamates, like benzyl isopropoxymethyl carbamate, are used as reagents in Mannich reactions, a fundamental reaction type in organic chemistry. This illustrates their versatility in facilitating various synthetic pathways (Meyer et al., 2008).Photolabile Compounds Synthesis
Carbamoyl derivatives of photolabile benzoins, including benzyl carbamates, have been synthesized for potential applications in photochemistry (Papageorgiou & Corrie, 1997).
Safety And Hazards
While specific safety and hazard information for Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is not available, a related compound, Benzyl N-(3-hydroxypropyl)carbamate, has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c12-11(13,8-15)7-14-10(16)17-6-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDMSWZFPABFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)



![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)


propylamine](/img/structure/B1381508.png)

